2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride
Overview
Description
2,5-Dimethoxy-3,4-dimethylphenethylamine is a phenethylamine-type designer drug . It is commonly known as a psychoactive drug and was detected as a psychostimulant in the urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxy-3,4-dimethylphenethylamine is C12H19NO2 . It has an average mass of 209.285 Da and a monoisotopic mass of 209.141586 Da .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature with a density of 1.089 g/mL at 25 °C . It has a refractive index of n20/D 1.5424 (lit.) and a boiling point of 160 °C/10 mmHg (lit.) .Scientific Research Applications
Neurotoxicity Studies
- Neurotoxicity Evaluation : A study by Asanuma, Miyazaki, and Funada (2020) assessed the neurotoxicity of 2,5-dimethoxy-substituted phenethylamines, including variants related to 2,5-Dimethoxy-3,4-dimethylphenethylamine, in monoaminergic neurons. They found significant cytotoxicity and apoptotic changes in these neurons, suggesting a potential model for studying neurotoxic effects of similar compounds (Asanuma, Miyazaki, & Funada, 2020).
Chemical Synthesis and Reactions
- Synthesis and Reaction Studies : Smith, Norman, and Rowley (1970) explored the reactions of compounds structurally related to 2,5-Dimethoxy-3,4-dimethylphenethylamine with iron(II) ions, contributing to our understanding of the chemical properties and synthesis processes of these compounds (Smith, Norman, & Rowley, 1970).
Metabolic Pathways and Detection
- In Vivo Metabolism : Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats. This research helps in understanding the metabolic pathways and potential metabolites of related compounds, including 2,5-Dimethoxy-3,4-dimethylphenethylamine (Kanamori et al., 2002).
Analytical Techniques
- Drug Detection : Nieddu et al. (2015) developed a method for the simultaneous determination of 11 illicit phenethylamines, including variants of 2,5-Dimethoxy-3,4-dimethylphenethylamine, in hair. This technique is valuable for forensic and toxicological investigations (Nieddu et al., 2015).
Other Research Applications
- Behavioral and Neurochemical Studies : Eshleman et al. (2013) examined the behavioral and neurochemical pharmacology of substituted phenethylamines, including compounds similar to 2,5-Dimethoxy-3,4-dimethylphenethylamine. Their findings contribute to understanding the psychoactive effects and receptor interactions of these substances (Eshleman et al., 2013).
Safety And Hazards
The compound is classified as a Skin Corrosive 1B under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 113 °C . The compound is also regulated under the Controlled Drugs and Substances Act (CDSA) and is not available from Sigma-Aldrich Canada .
properties
IUPAC Name |
2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTJMRNIFGGQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride | |
CAS RN |
327175-14-4 | |
Record name | 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2C-G HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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